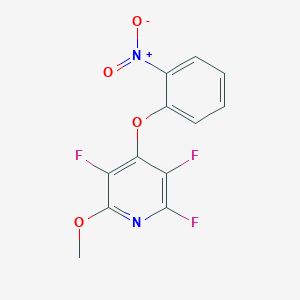
2,3,5-Trifluoro-6-methoxy-4-(2-nitrophenoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trifluoro-6-methoxy-4-(2-nitrophenoxy)pyridine is a complex organic compound with the molecular formula C({12})H({7})F({3})N({2})O(_{4}) This compound is characterized by the presence of trifluoromethyl, methoxy, and nitrophenoxy groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluoro-6-methoxy-4-(2-nitrophenoxy)pyridine typically involves multi-step organic reactions. One common method includes the nitration of a suitable pyridine derivative followed by the introduction of trifluoromethyl and methoxy groups through electrophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trifluor-6-methoxy-4-(2-nitrophenoxy)pyridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet, insbesondere bei der Entwicklung von Arzneimitteln und Agrochemikalien.
Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um seine Verwendung in der Arzneimittelentwicklung zu erforschen, insbesondere für die gezielte Ansteuerung spezifischer Enzyme oder Rezeptoren.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften wie hoher thermischer Stabilität und Beständigkeit gegen chemischen Abbau verwendet.
5. Wirkmechanismus
Der Mechanismus, durch den 2,3,5-Trifluor-6-methoxy-4-(2-nitrophenoxy)pyridin seine Wirkungen ausübt, hängt weitgehend von seiner Interaktion mit spezifischen molekularen Zielstrukturen ab. Die Trifluormethyl- und Nitrophenoxygruppen können die Fähigkeit der Verbindung verstärken, an Enzyme oder Rezeptoren zu binden und so deren Aktivität zu modulieren. Diese Interaktion beinhaltet oft Wasserstoffbrückenbindungen, van-der-Waals-Kräfte und hydrophobe Wechselwirkungen, die zusammen die biologische Aktivität der Verbindung beeinflussen.
Ähnliche Verbindungen:
- 2,3,5-Trifluor-4-methoxy-6-(2-nitrophenoxy)pyridin
- 2,3,5-Trifluor-6-methoxy-4-(3-nitrophenoxy)pyridin
- 2,3,5-Trifluor-6-methoxy-4-(4-nitrophenoxy)pyridin
Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen ist 2,3,5-Trifluor-6-methoxy-4-(2-nitrophenoxy)pyridin aufgrund der spezifischen Positionierung seiner funktionellen Gruppen einzigartig, die seine Reaktivität und Interaktion mit biologischen Zielstrukturen erheblich beeinflussen können. Die Trifluormethylgruppe insbesondere verleiht eine hohe Elektronegativität und Lipophilie, wodurch die Stabilität der Verbindung und ihre Fähigkeit, biologische Membranen zu durchdringen, erhöht werden.
Wirkmechanismus
The mechanism by which 2,3,5-Trifluoro-6-methoxy-4-(2-nitrophenoxy)pyridine exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl and nitrophenoxy groups can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions, which collectively influence the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
- 2,3,5-Trifluoro-4-methoxy-6-(2-nitrophenoxy)pyridine
- 2,3,5-Trifluoro-6-methoxy-4-(3-nitrophenoxy)pyridine
- 2,3,5-Trifluoro-6-methoxy-4-(4-nitrophenoxy)pyridine
Comparison: Compared to these similar compounds, 2,3,5-Trifluoro-6-methoxy-4-(2-nitrophenoxy)pyridine is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with biological targets. The trifluoromethyl group, in particular, imparts high electronegativity and lipophilicity, enhancing the compound’s stability and ability to penetrate biological membranes.
Eigenschaften
Molekularformel |
C12H7F3N2O4 |
|---|---|
Molekulargewicht |
300.19 g/mol |
IUPAC-Name |
2,3,5-trifluoro-6-methoxy-4-(2-nitrophenoxy)pyridine |
InChI |
InChI=1S/C12H7F3N2O4/c1-20-12-9(14)10(8(13)11(15)16-12)21-7-5-3-2-4-6(7)17(18)19/h2-5H,1H3 |
InChI-Schlüssel |
PQHBHMKBJNKMGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C(=C1F)OC2=CC=CC=C2[N+](=O)[O-])F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


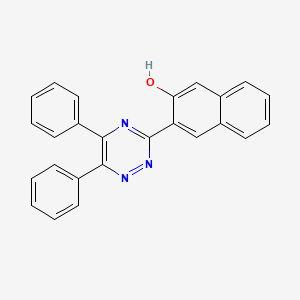
![2-[2-(3,4-Dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B10868949.png)
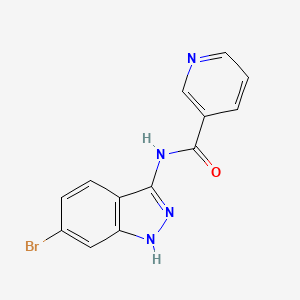
![N-(4-butylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B10868959.png)
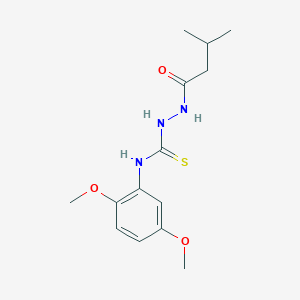
![4-(4-chlorophenyl)-3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6-fluoroquinolin-2-ol](/img/structure/B10868971.png)
![3-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B10868976.png)
![N,N-Diethyl-N-{3-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}amine](/img/structure/B10868983.png)
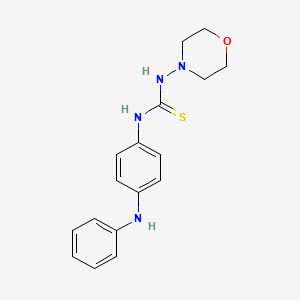
![Ethyl 2-[({4-[(methoxycarbonyl)amino]phenyl}sulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10869001.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869002.png)
![2,4-dichlorobenzyl N-[(4-methoxyphenyl)carbonyl]glycylglycinate](/img/structure/B10869021.png)
![7-(2-Furyl)-9-isobutyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine](/img/structure/B10869026.png)
![(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869036.png)
